molecular formula C11H14O3 B6176747 5-methoxy-2-(propan-2-yl)benzoic acid CAS No. 1344312-66-8

5-methoxy-2-(propan-2-yl)benzoic acid

Cat. No.: B6176747
CAS No.: 1344312-66-8
M. Wt: 194.2
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Description

5-Methoxy-2-(propan-2-yl)benzoic acid is a chemical compound that functions as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. This substituted benzoic acid derivative features both a methoxy electron-donating group and an isopropyl substituent on the aromatic ring, creating distinctive electronic and steric properties that influence its reactivity and potential for molecular recognition. Researchers utilize this compound as a key precursor in the synthesis of more complex molecules, particularly in pharmaceutical development where benzoic acid derivatives serve as core structures in various bioactive compounds . The structural framework of this compound is valuable for medicinal chemistry applications, particularly in the design and development of novel therapeutic agents. Substituted benzoic acid derivatives similar to this compound have demonstrated potential in pharmaceutical applications, including use as intermediates in the synthesis of complement factor B inhibitors and other biologically active molecules. The methoxy and isopropyl substituents on the aromatic ring system may contribute to enhanced lipid solubility and membrane permeability, potentially improving the pharmacokinetic properties of resulting compounds. The compound's carboxylic acid group allows for straightforward derivatization into various functional groups, including amides, esters, and salts, enabling structure-activity relationship studies in drug discovery programs . This product is provided as a high-purity compound for research applications only. It is strictly intended for use in laboratory settings by qualified professionals and is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper engineering controls.

Properties

CAS No.

1344312-66-8

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(propan-2-yl)benzoic acid typically involves the introduction of the methoxy and isopropyl groups onto the benzoic acid core. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and methylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methoxy-2-(propan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and isopropyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 5-methoxy-2-(propan-2-yl)benzoic acid with related benzoic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) LogP (Predicted) Key Applications/Activities References
This compound 2-isopropyl, 5-methoxy 208.24 ~2.8 Intermediate in drug synthesis
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid 2-triazole, 5-methoxy 219.20 ~1.9 Daridorexant precursor (RBP4 antagonist)
3-Methoxy-4-hydroxy-5-(3′-methylbutenyl)benzoic acid 5-butenyl, 3-methoxy, 4-hydroxy 250.27 ~2.5 Antimicrobial (new natural product)
5-Hydroxy-2-[(E)-3-(4-methylphenyl)propenoyl]benzoic acid 2-propenoyl, 5-hydroxy, 4-methylphenyl 312.33 ~3.2 Antitrypanosomal agent
2-Methoxy-6-methylbenzoic acid 2-methoxy, 6-methyl 166.17 ~1.7 Solubility/Extraction studies
Key Observations:
  • Lipophilicity : The isopropyl group in the target compound confers higher lipophilicity (LogP ~2.8) compared to analogs with polar substituents like triazole (LogP ~1.9) or hydroxyl groups. This impacts solubility and membrane permeability .
  • Bioactivity: Triazole-containing analogs (e.g., daridorexant precursors) exhibit receptor antagonism, while butenyl- or propenoyl-substituted derivatives show antimicrobial or antitrypanosomal activity .
  • Synthetic Utility : The target compound’s isopropyl group may enhance steric hindrance, affecting reactivity in condensation or cyclization reactions compared to smaller substituents (e.g., methyl or methoxy) .
Antimicrobial and Antifungal Activity
  • Lead Compounds: Derivatives like (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (Compound 5h) demonstrate potent antibacterial and antifungal activity, attributed to electron-withdrawing groups enhancing thiazolidinone ring reactivity .
Receptor Binding and Drug Design
  • Daridorexant Synthesis : 5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a critical intermediate in daridorexant synthesis. Its triazole moiety facilitates hydrogen bonding with orexin receptors, whereas the isopropyl analog’s bulkier substituent might alter binding kinetics .
  • Chirality : While the target compound lacks chiral centers, analogs like abrocitinib emphasize the role of stereochemistry in Janus kinase inhibition, highlighting the need for precise substituent design .

Extraction and Solubility Profiles

  • Extraction Efficiency: Benzoic acid derivatives with hydrophobic groups (e.g., isopropyl) exhibit slower extraction rates in emulsion liquid membranes compared to polar analogs like phenol or unsubstituted benzoic acid. This is due to reduced aqueous solubility and higher affinity for organic phases .
  • Solubility: The target compound’s solubility in water is expected to be lower than that of 2-methoxy-6-methylbenzoic acid (LogP ~1.7) but higher than highly lipophilic derivatives like propenoyl-substituted analogs .

Q & A

Q. What are the common synthetic routes for preparing 5-methoxy-2-(propan-2-yl)benzoic acid in laboratory settings?

  • Methodological Answer : A two-step approach is often employed:

Acetylation : React 5-methoxybenzoic acid with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) to introduce an acetyl group at the ortho position.

Alkylation : Use isopropyl bromide with a Lewis acid catalyst (e.g., AlCl₃) to substitute the acetyl group with an isopropyl moiety.
Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict control of reaction time and temperature, as seen in analogous syntheses of methoxy-substituted benzoic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) protons, while ¹³C NMR confirms carbonyl (COOH) and aromatic carbons.
  • IR Spectroscopy : Detects C=O (1680–1700 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches.
  • X-ray Crystallography : Resolves crystal packing and substituent orientation, as demonstrated for structurally similar 4-(5-hydroxymethyl-2-methoxy)phenoxy benzoic acid derivatives .
  • HPLC : Validates purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature: 80–120°C; catalyst loading: 1–5 mol%) to identify optimal conditions.
  • Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) for alkylation efficiency. For example, AlCl₃ at 100°C improved yields by 15% in bromo-methoxy benzoic acid synthesis .
  • In Situ Monitoring : Use TLC (silica plates, ethyl acetate/hexane) or HPLC to track reaction progress and minimize side products .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NOESY (nuclear Overhauser effect) and HMBC (heteronuclear multiple-bond correlation) NMR to confirm substituent positions on the aromatic ring.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra for comparison with experimental data.
  • Single-Crystal X-ray Analysis : Resolves ambiguities, as shown in crystallographic studies of hydroxy-methoxy benzoic acid derivatives .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to stressors:
  • pH : 1.0–13.0 buffers at 25°C for 48 hours.
  • Temperature : 40–60°C in dry and humid environments.
  • Degradation Analysis : Use LC-MS to identify breakdown products (e.g., demethylation or oxidation byproducts).
  • Storage Recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis, as advised for lab-scale methoxybenzaldehyde derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed cell lines, solvent controls).
  • Structural Confirmation : Re-characterize disputed compounds using X-ray crystallography to rule out isomerism or impurities.
  • Meta-Analysis : Compare data across studies, noting variables like assay type (e.g., MIC vs. IC₅₀) or solvent effects (DMSO tolerance in cell cultures). For example, discrepancies in biofilm inhibition studies were traced to variations in bacterial strain susceptibility .

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